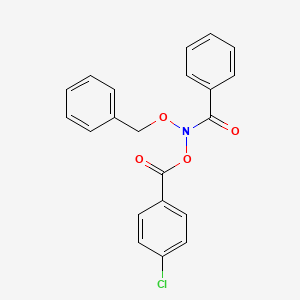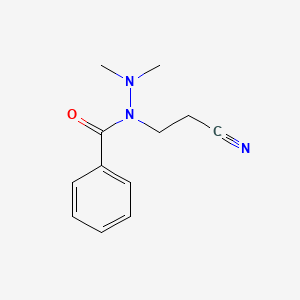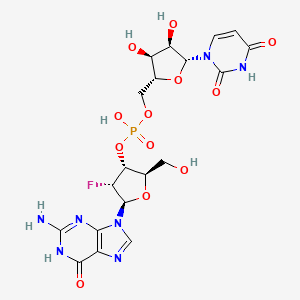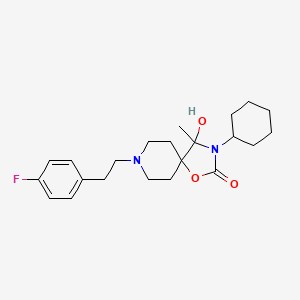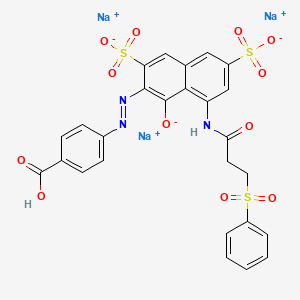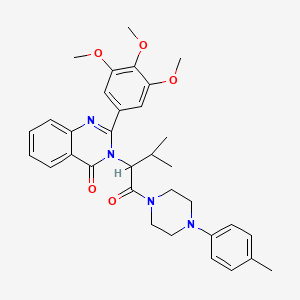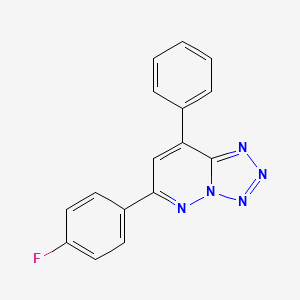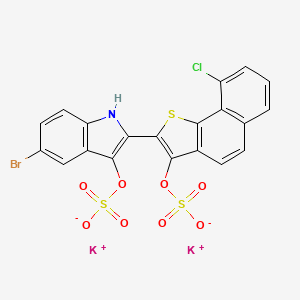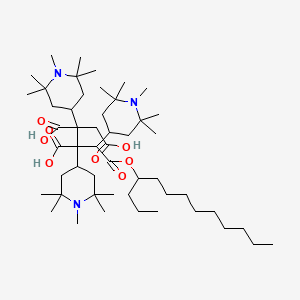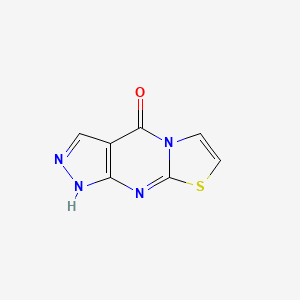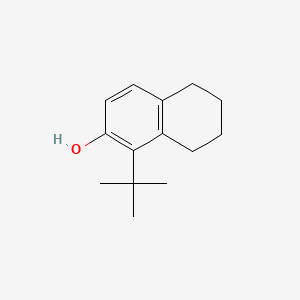
6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Methoxy-(4-hydroxybuten-3-yl)-guanine is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a hydroxybutenyl side chain, and a guanine base, which collectively contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine typically involves multi-step organic reactions. One common approach is the alkylation of guanine with a suitable methoxy-substituted butenyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The hydroxybutenyl side chain can undergo oxidation reactions, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various saturated derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Saturated hydroxybutyl derivatives.
Substitution: Various substituted guanine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Methoxy-(4-hydroxybuten-3-yl)-guanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound is investigated for its potential role in DNA interactions and as a probe for studying nucleic acid structures.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine involves its interaction with molecular targets such as enzymes or nucleic acids. The methoxy and hydroxybutenyl groups may facilitate binding to active sites or intercalation into DNA strands, thereby affecting biological processes. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
9-(Methoxy-(4-hydroxybutyl)-guanine): Similar structure but with a saturated hydroxybutyl side chain.
9-(Methoxy-(4-hydroxybuten-2-yl)-guanine): Similar structure but with a different position of the double bond in the side chain.
Uniqueness: 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine is unique due to the specific positioning of the methoxy and hydroxybutenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
136083-21-1 |
|---|---|
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-amino-9-(1-hydroxybut-3-en-2-yloxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c1-2-6(3-16)18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h2,4,6,16H,1,3,5H2,(H3,11,13,14,17) |
InChI-Schlüssel |
NCIXHMZGVXQYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



